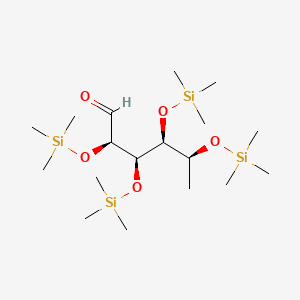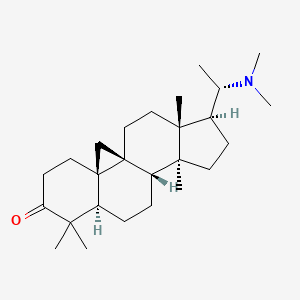
Buxandonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buxandonine is a naturally occurring alkaloid that has been identified in several plant species. It is a potent bioactive compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- Buxandonine is a Buxus alkaloid derived from cycloartenol/cyclolaudenol. The stereospecific conversion process for synthesizing Buxandonine and related alkaloids has been described (Singh & Dev, 1977).
Antiprotozoal Activity :
- Buxus sempervirens, a source of Buxandonine, exhibits selective in vitro activity against Plasmodium falciparum, a causative agent of malaria. The compound O-tigloylcyclovirobuxeine-B, isolated from B. sempervirens, has significant antiplasmodial activity, suggesting its potential role in malaria treatment (Althaus et al., 2014).
Biological Importance of Terpenoid Alkaloids :
- Terpenoid alkaloids, including Buxandonine, from the Buxaceae family exhibit various biological activities such as cholinesterase inhibition, antibacterial, and antileishmanial activities. These properties highlight their potential in pharmacological applications (Devkota et al., 2008).
Medicinal Uses :
- Buxus sempervirens, which contains Buxandonine, is traditionally used in homoeopathic medicine for various ailments like acute pain, increased pulse rate, and nausea. Pharmacognostic and physico-chemical studies have been conducted to standardize the use of B. sempervirens in medicinal preparations (Subramanian et al., 2013).
Acetyl and Butyrylcholinesterase Inhibition :
- Alkaloids isolated from Buxus papillosa, including Buxandonine analogues, exhibit anticholinesterase activity. This indicates potential therapeutic applications in conditions like Alzheimer's disease where cholinesterase inhibitors are relevant (Atta-ur-rahman et al., 2001).
Antiproliferative Effects :
- A hydroalcoholic extract from Buxus sempervirens has been shown to possess antiproliferative effects on melanoma, colorectal carcinoma, and prostate cancer cells, affecting autophagic flow. This suggests potential applications in cancer therapy (Volpe et al., 2023).
Eigenschaften
IUPAC Name |
(1S,3R,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO/c1-17(27(6)7)18-10-12-24(5)20-9-8-19-22(2,3)21(28)11-13-25(19)16-26(20,25)15-14-23(18,24)4/h17-20H,8-16H2,1-7H3/t17-,18+,19-,20-,23+,24-,25+,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTQEOMLEYSWNT-IRCFEWFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Buxandonine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



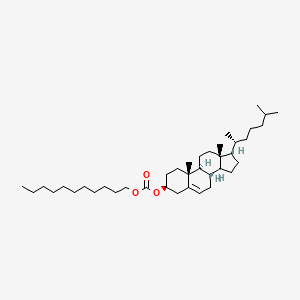


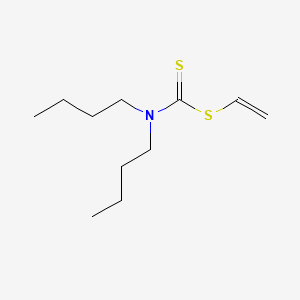

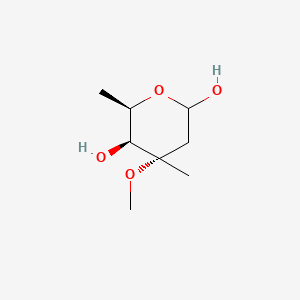

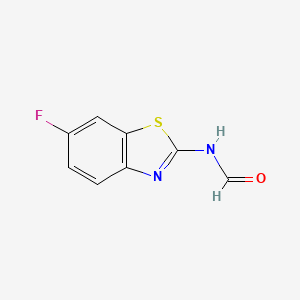

![6,7,8,9-Tetrahydropyrazino[1,2-e]purin-4(1H)-one](/img/structure/B579157.png)

